methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
Description
Methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a 1,2,4-triazole moiety via an acetoxy methyl ester. The ester group may influence solubility, hydrolysis kinetics, and bioavailability.
Properties
IUPAC Name |
methyl 2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O2/c1-21-8(20)4-19-10(17-5-18-19)9-7(12)2-6(3-16-9)11(13,14)15/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPLULQWDXHOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like acps-pptase. These enzymes play a crucial role in bacterial proliferation.
Biological Activity
Methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 885949-63-3
- Molecular Formula : C₉H₇ClF₃N₂O₂
- Molecular Weight : 253.606 g/mol
This compound features a triazole ring and a pyridine moiety, which are known to contribute to various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit considerable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. A study demonstrated that specific triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as rifampicin .
Antiviral Properties
Triazole derivatives have been investigated for their antiviral activities. Compounds similar to this compound have been shown to inhibit viral replication in various models, suggesting potential applications in antiviral therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has garnered attention. Studies have shown that certain triazole compounds significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in vitro. These findings suggest that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Structure–Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for antimicrobial and antiviral activity |
| Pyridine Moiety | Enhances lipophilicity and bioavailability |
| Chlorine and Trifluoromethyl Groups | Modulate electronic properties and enhance potency |
The presence of electron-withdrawing groups such as chlorine and trifluoromethyl is crucial for increasing the compound's reactivity and interaction with biological targets.
Case Studies
- Antitubercular Activity : A synthesized triazole derivative showed promising results against Mycobacterium tuberculosis with an MIC value significantly lower than conventional treatments . This suggests that this compound could be a candidate for further development in antitubercular therapy.
- Inflammation Model : In a murine model of inflammation, administration of triazole derivatives resulted in reduced paw swelling and lower levels of pro-inflammatory cytokines compared to untreated controls . This highlights the potential therapeutic application of this compound in managing inflammatory conditions.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit considerable antimicrobial properties. Derivatives of triazoles have been effective against various pathogens, including Mycobacterium tuberculosis. A study indicated that specific triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like rifampicin .
Antiviral Properties
Similar compounds have been investigated for their antiviral activities. The ability of triazole derivatives to inhibit viral replication in various models suggests potential applications in antiviral therapy .
Medicinal Chemistry
Methyl 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is being studied for its potential as an antibacterial agent. Its structure suggests it could be optimized for enhanced activity against resistant bacterial strains.
Pharmaceutical Development
The compound's unique structure allows for modifications that can lead to new derivatives with improved efficacy and reduced toxicity. This makes it a candidate for further development in pharmaceutical applications targeting infectious diseases.
Case Studies
Comparison with Similar Compounds
Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethyl]-2-(Trifluoromethyl)Benzamide)
- Structural Similarities : Both compounds share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl core, critical for binding to biological targets.
- Key Differences : Fluopyram substitutes the triazole with a benzamide group, enhancing stability and resistance to hydrolysis compared to the ester linkage in the target compound. This amide group likely contributes to Fluopyram’s use as a fungicide and nematicide .
- Applications : Fluopyram is commercially employed in agricultural formulations, with extended regulatory approval until 2023 .
Triazamate (Ethyl 1,2,4-Triazol-5-ylthio Acetate)
- Structural Similarities : Triazamate contains a 1,2,4-triazole ring linked via a sulfur-containing acetoxy group, analogous to the triazole-acetate backbone in the target compound.
- Key Differences : The thioether (C–S–C) bridge in Triazamate may increase resistance to oxidative degradation compared to the oxygen-based ester in the target compound. This structural feature is leveraged in its role as an insecticide .
- Applications : Triazamate is used in pest control, highlighting the role of triazole derivatives in agrochemical activity .
Pharmaceutical Triazole Derivatives (e.g., 2-{5-[(1H-1,2,4-Triazol-1-yl)Methyl]-1H-Indol-3-yl}-N,N-Dimethylethanamine Oxide)
- Structural Similarities : These compounds utilize the 1,2,4-triazole ring as a pharmacophore, similar to the target compound.
- Key Differences : The indole and amine oxide substituents in pharmaceutical derivatives contrast with the target’s pyridine and ester groups. Such modifications influence receptor binding and metabolic pathways, as seen in their use as excipients or active pharmaceutical ingredients .
- Applications : Used in drug formulations, these derivatives underscore the triazole’s versatility in medicinal chemistry .
Tetrazole-Based Coordination Compounds (e.g., 3-(2H-Tetrazol-5-yl)Pyridinium Trifluoroacetate)
- Structural Similarities : Tetrazoles, like triazoles, are nitrogen-rich heterocycles capable of metal coordination.
- Key Differences : Tetrazoles exhibit distinct coordination modes (e.g., bridging or chelating ligands) compared to triazoles, making them preferred in metal-organic frameworks (MOFs) for applications in catalysis or materials science .
- Applications : Tetrazole derivatives are employed in constructing functional materials, highlighting divergent applications compared to agrochemical triazoles .
Comparative Data Table
Research Findings and Implications
- Degradation Pathways : The methyl ester in the target compound may render it more prone to hydrolysis than Fluopyram’s amide, impacting environmental persistence .
- Synthetic Flexibility : The triazole ring’s adaptability is evident in its use across pesticides (Triazamate), pharmaceuticals (indole derivatives), and materials (tetrazole MOFs), underscoring its broad utility .
Preparation Methods
Synthesis of the Triazole Intermediate
- The core 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives or through the formation of hydrazides followed by cyclization.
- One common approach is the reaction of hydrazides with appropriate aldehydes or nitriles under dehydrating conditions to form the triazole ring.
- Alternatively, the use of 1,1'-thiocarbonyldiimidazole-assisted coupling facilitates the formation of the triazole ring from suitable hydrazine derivatives and activated pyridine intermediates.
- A notable method involves coupling 4-methylpyridin-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine using thiocarbonyldiimidazole at around 40 °C, leading to intermediates that can be cyclized to form the triazole core (Reference,).
- The process often employs reflux conditions or mild heating to promote ring closure, with purification achieved via chromatography.
Construction of the Pyridinyl-Substituted Triazole
- The pyridinyl moiety bearing the 3-chloro-5-(trifluoromethyl) substitution is synthesized via nucleophilic aromatic substitution or through coupling reactions involving substituted pyridines.
- The key step involves attaching the pyridinyl group to the triazole core via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, depending on the specific substituents.
- Patent WO2019175043A1 describes the synthesis of similar pyridyl-triazole derivatives starting from 2,5-dimethoxypyridine and halogenated phenyl derivatives, employing coupling reactions facilitated by palladium catalysis or other cross-coupling techniques.
- The synthesis involves initial formation of the pyridine derivative, followed by coupling with the triazole precursor under conditions optimized for selective substitution.
Esterification to Form the Methyl Ester
- The final step involves esterification of the carboxylic acid precursor to yield the methyl ester.
- Typical esterification methods include treatment with methyl iodide or dimethyl sulfate in the presence of a base, or direct reaction of the acid with methanol under acidic catalysis (e.g., sulfuric acid).
- The methyl ester is often prepared by methylation of the corresponding acid chloride or acid using methylating agents such as methyl iodide or dimethyl sulfate.
- Alternatively, direct esterification with methanol and catalytic sulfuric acid can be employed, especially when the acid is readily available.
Summary of the Overall Synthetic Route
Notes on Optimization and Variations
- The choice of coupling reagents, catalysts, and reaction temperatures significantly influences yield and purity.
- Protecting groups may be employed to improve selectivity during multi-step synthesis.
- Purification typically involves chromatography and recrystallization.
Q & A
Q. Methodological Answer :
- NMR :
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 377.03) .
- IR Spectroscopy : Stretching vibrations for C=O (1740 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Advanced: How can conflicting NMR data for triazole derivatives be resolved?
Methodological Answer :
Discrepancies in proton assignments arise due to tautomerism (1H vs. 2H-triazole). Solutions include:
Variable Temperature NMR : Monitor shifts at 25°C vs. 60°C to identify tautomeric equilibria .
2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to resolve overlapping signals .
X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition) .
Basic: What are preliminary biological screening strategies for this compound?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
- Antimicrobial Screening : Agar dilution method for bacterial/fungal strains (MIC values) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HeLa, HepG2) .
Advanced: How can molecular docking elucidate its mechanism of action?
Q. Methodological Answer :
Target Identification : Homology modeling of potential targets (e.g., CYP450 enzymes) using databases like PDB .
Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
Validation : Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å) .
Example Interaction :
- Trifluoromethyl group forms hydrophobic interactions with Leu345 in CYP450 .
Basic: What solvents and conditions stabilize the compound during storage?
Q. Methodological Answer :
- Storage : Anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis of the ester group.
- Stability Monitoring : Periodic HPLC analysis (e.g., degradation < 5% over 6 months) .
Advanced: How to address discrepancies in reported bioactivity data?
Q. Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Purity Thresholds : Use >98% pure compound (via prep-HPLC) to exclude impurity-driven effects .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) .
Basic: What computational methods predict its physicochemical properties?
Q. Methodological Answer :
- LogP Calculation : Use ChemAxon or Molinspiration for lipophilicity.
- pKa Prediction : ADMET Predictor™ or ACD/Labs for ionization states.
- Solubility : QSPR models in Schrödinger’s QikProp .
Advanced: How to design derivatives with enhanced metabolic stability?
Q. Methodological Answer :
- Metabolic Hotspot Analysis : Identify labile sites (e.g., ester group) via microsomal incubation .
- Bioisosteric Replacement : Substitute ester with amide (e.g., methyl → tert-butyl) .
- In Silico Screening : Glide docking to prioritize derivatives with lower CYP450 affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
